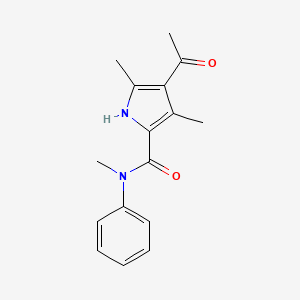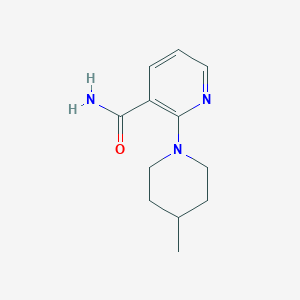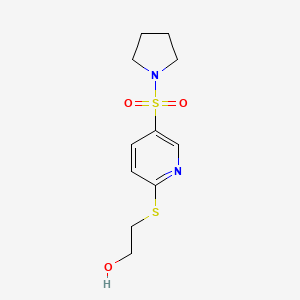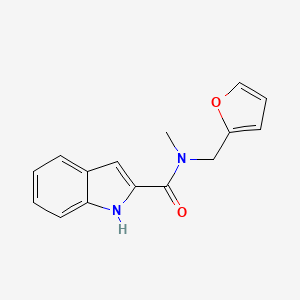
4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide, also known as APTC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. APTC is a pyrrole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer. Additionally, 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of COX-2 in cancer cells. 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its potential applications in various fields. However, 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide exposure in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide, including the development of novel synthesis methods, the investigation of its potential applications in other fields, and the exploration of its mechanism of action. Additionally, the use of 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide in combination with other compounds or therapies may enhance its therapeutic potential and reduce its potential toxicity. Further research is needed to fully understand the potential of 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide and to develop effective strategies for its use in various fields.
Conclusion:
In conclusion, 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail. 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has shown promise for its potential anti-inflammatory, anti-cancer, and neuroprotective effects, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide can be synthesized using various methods, including the reaction of 4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid with phenylhydrazine in the presence of a dehydrating agent. Another method involves the reaction of 4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid with phenylhydrazine in the presence of a coupling reagent. The yield of 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide varies depending on the synthesis method used, and the purity of the compound can be improved using different purification techniques.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. In immunology, 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has been studied for its potential to modulate the immune response, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-14(12(3)19)11(2)17-15(10)16(20)18(4)13-8-6-5-7-9-13/h5-9,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUIOYGYDAAQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![2-[[4-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B7476060.png)

![N-[(3-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7476073.png)

![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)
![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)
![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)
![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7476107.png)
![5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7476109.png)

![N-[4-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]phenyl]propanamide](/img/structure/B7476118.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7476121.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)